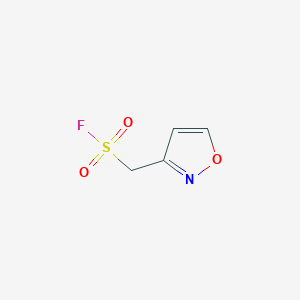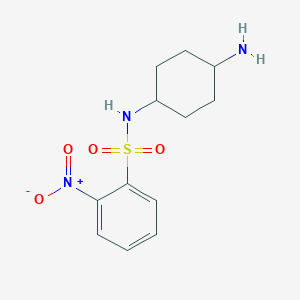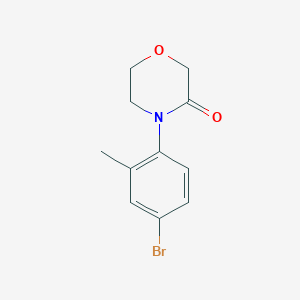
(1,2-Oxazol-3-yl)methanesulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,2-Oxazol-3-yl)methanesulfonyl fluoride is a heterocyclic compound featuring a five-membered ring with one nitrogen and one oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1,2-Oxazol-3-yl)methanesulfonyl fluoride typically involves the reaction of suitable precursors under controlled conditions. One common method involves the reaction of oxazoline derivatives with sulfonyl fluoride reagents. The reaction conditions often include the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification and crystallization to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
(1,2-Oxazol-3-yl)methanesulfonyl fluoride can undergo various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Addition Reactions: It can react with various electrophiles and nucleophiles to form addition products.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of solvents such as dichloromethane or acetonitrile .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield sulfonamide derivatives, while oxidation reactions can produce sulfonic acids .
Aplicaciones Científicas De Investigación
(1,2-Oxazol-3-yl)methanesulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly as a pharmacophore in the design of new therapeutic agents.
Mecanismo De Acción
The mechanism of action of (1,2-Oxazol-3-yl)methanesulfonyl fluoride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or activation of signaling pathways, depending on the specific application .
Comparación Con Compuestos Similares
Similar Compounds
(5-Methyl-1,2-oxazol-3-yl)methanesulfonyl fluoride: Similar in structure but with a methyl group at the 5-position.
(3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride: Contains a bromine atom at the 3-position.
Propiedades
Fórmula molecular |
C4H4FNO3S |
|---|---|
Peso molecular |
165.15 g/mol |
Nombre IUPAC |
1,2-oxazol-3-ylmethanesulfonyl fluoride |
InChI |
InChI=1S/C4H4FNO3S/c5-10(7,8)3-4-1-2-9-6-4/h1-2H,3H2 |
Clave InChI |
PZVXIWOPYZWNQL-UHFFFAOYSA-N |
SMILES canónico |
C1=CON=C1CS(=O)(=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amine](/img/structure/B15274363.png)



![1,1'-Dimethyl-1H,1'H-[3,3']bipyrazolyl-5-ylamine](/img/structure/B15274377.png)




![2-{[(3-Fluorophenyl)methyl]amino}butan-1-ol](/img/structure/B15274418.png)




